molecular formula C23H22BrNOS B8654821 Acetamide, 2-bromo-N-[2-[(triphenylmethyl)thio]ethyl]- CAS No. 136721-64-7

Acetamide, 2-bromo-N-[2-[(triphenylmethyl)thio]ethyl]-

Cat. No.: B8654821
CAS No.: 136721-64-7
M. Wt: 440.4 g/mol
InChI Key: DYLAXLLCKLPULN-UHFFFAOYSA-N
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Description

Acetamide, 2-bromo-N-[2-[(triphenylmethyl)thio]ethyl]- is a useful research compound. Its molecular formula is C23H22BrNOS and its molecular weight is 440.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, 2-bromo-N-[2-[(triphenylmethyl)thio]ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2-bromo-N-[2-[(triphenylmethyl)thio]ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

136721-64-7

Molecular Formula

C23H22BrNOS

Molecular Weight

440.4 g/mol

IUPAC Name

2-bromo-N-(2-tritylsulfanylethyl)acetamide

InChI

InChI=1S/C23H22BrNOS/c24-18-22(26)25-16-17-27-23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15H,16-18H2,(H,25,26)

InChI Key

DYLAXLLCKLPULN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCNC(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Bromoacetylbromide (54 μl, 0.62 mmol) was dissolved in 0.5 ml CH2Cl2 and added to a solution of H2N—CH2—CH2-STrt (200 mg, 0.56 mmol) and DIEA (196 μl, 1.1 mmol) in CH2Cl2 (1 ml). The mixture was stirred for 1 h at RT. The reaction mixture was acidified with AcOH (100 μl) and the solvent was removed in vacuo. The residue was purified over silica gel (heptane/EtOAc=1:1) to obtain product Br—CH2—CONH—(CH2)2-STrt.
Quantity
54 μL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
196 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 μL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution S-triphenylmethyl-2-aminoethanethiol (48 g, 0.15 mol) and Et3N (20.9 ml, 0.15 mol) in DCM (180 ml) was slowly added to a stirred solution of bromoacetyl bromide (13.9 ml, 0.15 mol) in DCM (100 ml) at a temperature of -20° C. The reaction was allowed to warm to room temperature over a one hour period. The reaction was washed with 500 ml portions of H2O, 0.2N HCl, saturated NaHCO3, and saturated NaCl. The organic solution was dried (MgSO4) and concentrated to an oil. This oil was crystallized from DCM-hexane to give product (54.9 g, 83%) as a colorless solid, MP 137°-139.5° C. (J. A. Wolff, Ph.D. Thesis, Massachusetts Institute of Technology, February 1992, MP 130°-135° C.
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
20.9 mL
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods III

Procedure details

2-(tritylsulfanyl)-1-ethaneamine (0.5 g, 1.6 mmol) was dissolved in methylene chloride (10 ml) and added with triethylamine (0.22 ml, 1.6 mmol). To the solution, bromoacetylbromide (0.14 ml, 1.6 mmol) in methylene chloride (1 ml) was added dropwise. The resulting solution was stirred at room temperature for 15 min and added with water (30 ml). The organic phase was washed with 1 M hydrogen chloride, water, saturated sodium bicarbonate aqueous solution, and saturated sodium chloride aqueous solution in sequence. The organic phase was dried over anhydrous sodium sulfate and distilled under reduced pressure to obtain a white solid of N1-(2(tritylsulfanyl)ethyl)-2-bromoacetamide (0.67 g, 1.51 mmol, 94.2%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
0.14 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

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